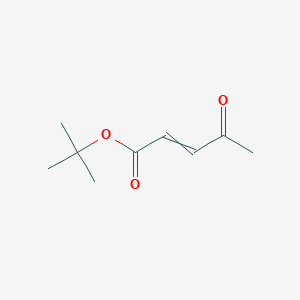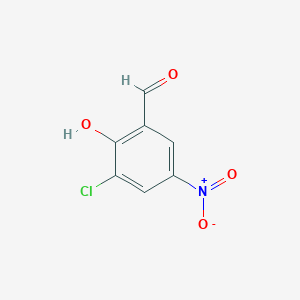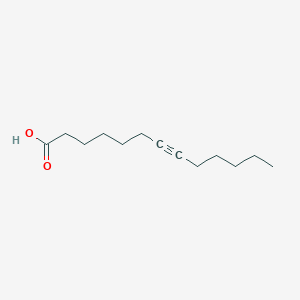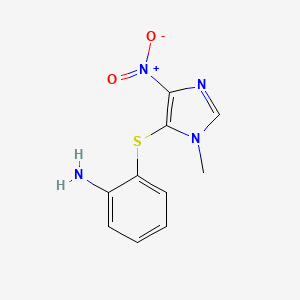![molecular formula C13H18O3 B14643850 (4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane CAS No. 52094-01-6](/img/structure/B14643850.png)
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This specific compound is characterized by the presence of a 2-methylphenoxy group attached to the dioxolane ring. The stereochemistry of the compound is denoted by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with an appropriate dioxolane precursor under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds share structural similarities and have been studied for their antimicrobial and anti-inflammatory activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
52094-01-6 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H18O3/c1-10-6-4-5-7-12(10)14-8-11-9-15-13(2,3)16-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 |
InChI 键 |
VWYJFDMNXJTNQS-NSHDSACASA-N |
手性 SMILES |
CC1=CC=CC=C1OC[C@H]2COC(O2)(C)C |
规范 SMILES |
CC1=CC=CC=C1OCC2COC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


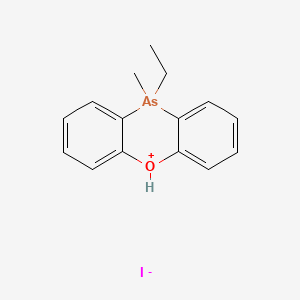
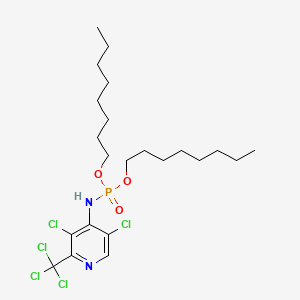
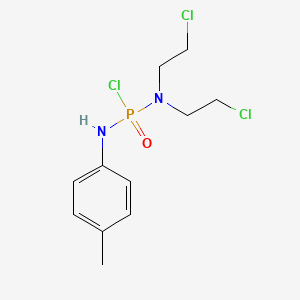
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
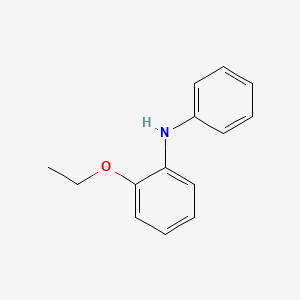

![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
